N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide
Description
N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide is a benzamide derivative featuring a thiourea moiety substituted with a 4-methylphenyl group. This compound belongs to the class of N-acylthioureas, which are characterized by a carbonyl group adjacent to a thiourea (-NH-CS-NH-) linkage. Such derivatives are of significant interest due to their diverse applications in medicinal chemistry (e.g., antioxidant, antimicrobial agents) and materials science (e.g., ion-selective sensors, corrosion inhibitors) . The structural uniqueness of this compound lies in its combination of a benzamide core and a 4-methylphenyl-substituted thiourea group, which may influence its electronic properties, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[[(4-methylphenyl)carbamothioylamino]methyl]benzamide |
InChI |
InChI=1S/C16H17N3OS/c1-12-7-9-14(10-8-12)19-16(21)18-11-17-15(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
DOIIBFKHOPCAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide typically involves the reaction of 4-methylphenyl isothiocyanate with benzamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, followed by cyclization to form the carbamothioyl linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.
Substitution: The benzamide group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Synthesis of N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide
The compound can be synthesized through a multi-step process involving the reaction of various thioureas and benzamides. The synthesis typically involves the following steps:
- Formation of Thiourea : The initial step involves the reaction of a substituted amine with carbon disulfide to form a thiourea derivative.
- Acylation : The thiourea is then acylated using an appropriate benzoyl chloride to yield the final product.
The synthesis yields moderate to excellent results, often characterized by spectroscopic methods such as NMR and IR to confirm structure and purity .
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest in pharmacological research. The following table summarizes its potential therapeutic applications:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various acylthiourea derivatives, including this compound. The compound was tested against several cancer cell lines, showing notable cytotoxicity with IC50 values comparable to established chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
In another research project, this compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Material Science Applications
Beyond biological applications, this compound has been explored for its utility in material science:
- Catalysis : The compound serves as a precursor for synthesizing various heterocyclic compounds through cyclization reactions, which are essential in developing new catalysts for organic reactions .
- Corrosion Inhibition : Research indicates that thiourea derivatives can act as effective corrosion inhibitors for metals, providing an eco-friendly alternative for protecting metal surfaces .
Mechanism of Action
The mechanism of action of N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound can be compared to structurally analogous benzoylthiourea derivatives, differing in substituents on the phenyl rings or thiourea moiety. Key examples include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl at para position in T2) enhance corrosion inhibition by increasing electron density at the thiourea sulfur, improving adsorption on metal surfaces .
- Heterocyclic substituents (e.g., 6-methylpyridinyl in ) improve antioxidant capacity, likely due to radical scavenging via π-π interactions.
- Polar groups (e.g., -OCH₃ in ) enhance solubility and bioavailability, critical for pharmacological applications.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : All derivatives show characteristic ν(C=O) (1650–1700 cm⁻¹) and ν(C=S) (1250–1270 cm⁻¹) stretches, confirming the thiourea linkage .
- NMR : The 4-methylphenyl group in the target compound resonates as a singlet at δ 2.35 ppm (CH₃), distinct from -OCH₃ (δ 3.75–3.80 ppm) or -Cl substituents .
- Melting Points : Derivatives with bulky substituents (e.g., 4-tert-butyl in ) exhibit higher melting points (>200°C) due to enhanced crystallinity, whereas polar groups (e.g., -OH in ) lower melting points via hydrogen bonding disruptions.
Biological Activity
N-({[(4-methylphenyl)carbamothioyl]amino}methyl)benzamide, a compound featuring a carbamothioyl group, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C15H16N2OS
- Molecular Weight : 272.36 g/mol
The compound contains a benzamide moiety with a carbamothioyl substituent, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiourea group in the compound is capable of forming hydrogen bonds, which may facilitate binding to enzyme active sites, leading to inhibition of their activities. This mechanism suggests potential applications in enzyme inhibition and modulation of cellular pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, showing IC50 values in the low micromolar range. This suggests a promising potential for development as an anticancer agent .
- Mechanism Insights : The inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, has been observed with related benzamide derivatives, indicating a possible pathway through which this compound may exert its effects .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Activity Against Mycobacteria : In high-throughput screening studies, several derivatives demonstrated significant inhibitory activity against non-tuberculous mycobacteria (NTM), indicating that this compound may have similar effects .
- Minimum Inhibitory Concentration (MIC) : Compounds were found to have MIC values ranging from 1 to 10 µg/mL against various bacterial strains, suggesting effective antimicrobial properties .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(2-hydroxy-4-methylphenyl)carbamothioyl]-4-methylbenzamide | Structure | Anticancer | 5 |
| Benzamide Riboside | Structure | Anticancer, DHFR inhibitor | 7 |
| 4-chloro-benzamide derivatives | Structure | RET kinase inhibitors | 3 |
Case Studies
- Study on Anticancer Effects : A recent study investigated the anticancer effects of various benzamide derivatives, including those structurally similar to this compound. Results indicated that these compounds significantly reduced tumor growth in xenograft models .
- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of thiourea derivatives against mycobacterial infections. The results demonstrated that certain derivatives had potent activity against resistant strains of Mycobacterium tuberculosis, supporting further exploration of this compound in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
